![molecular formula C13H23N3 B3853990 N,N-diethyl-N'-methyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine](/img/structure/B3853990.png)
N,N-diethyl-N'-methyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine
Overview
Description
N,N-diethyl-N'-methyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine, commonly known as Mepyramine, is a histamine H1 receptor antagonist. It is a widely used drug in the field of pharmacology and medicine due to its ability to block the effects of histamine, a chemical that plays a key role in allergic reactions.
Mechanism of Action
Mepyramine exerts its pharmacological effects by binding to histamine H1 receptors, thereby blocking the effects of histamine. Histamine is a chemical that is released in response to an allergen and is responsible for the symptoms of an allergic reaction, such as itching, swelling, and redness. By blocking histamine receptors, Mepyramine can effectively reduce the symptoms of an allergic reaction.
Biochemical and Physiological Effects
Mepyramine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which are cells that play a key role in the immune response. Mepyramine has also been shown to reduce the permeability of blood vessels, which can help to reduce swelling and inflammation.
Advantages and Limitations for Lab Experiments
Mepyramine is a widely used drug in laboratory experiments due to its ability to block histamine receptors. It is commonly used in the study of histamine receptors and their role in various physiological processes. However, one limitation of Mepyramine is that it can also bind to other receptors, such as muscarinic receptors, which can lead to unwanted side effects.
Future Directions
There are a number of future directions for the study of Mepyramine. One area of research is the development of more selective histamine receptor antagonists that can block specific histamine receptors without binding to other receptors. Another area of research is the study of the role of histamine receptors in various diseases, such as asthma and autoimmune disorders. Overall, the study of Mepyramine and histamine receptors has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
Conclusion
In conclusion, Mepyramine is a widely used drug in the field of pharmacology and medicine due to its ability to block histamine receptors. It is commonly used in the treatment of allergic reactions and has been extensively studied in the field of pharmacology and medicine. Mepyramine has a well-established synthesis method and has a number of biochemical and physiological effects. While it has limitations in lab experiments, it has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
Scientific Research Applications
Mepyramine has been extensively studied in the field of pharmacology and medicine due to its ability to block histamine receptors. It is commonly used in the treatment of allergic reactions, including hay fever, urticaria, and allergic conjunctivitis. Mepyramine has also been used in the study of histamine receptors and their role in various physiological processes.
properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14-11-13/h6-8,11H,4-5,9-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWPAPPUBCORRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-methyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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